Butane-1,2,3,4-tetracarbohydrazide
Description
Butane-1,2,3,4-tetracarbohydrazide is a nitrogen-rich derivative of butane-1,2,3,4-tetracarboxylic acid, where each carboxylic acid group (-COOH) is substituted with a hydrazide (-CONHNH₂) moiety. For instance, hydrazide derivatives are frequently employed in the synthesis of tetrazines (nitrogen-rich heterocycles) and metal-organic complexes due to their reactivity with hydrazine and transition metals .
Properties
CAS No. |
156266-95-4 |
|---|---|
Molecular Formula |
C8H18N8O4 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
butane-1,2,3,4-tetracarbohydrazide |
InChI |
InChI=1S/C8H18N8O4/c9-13-5(17)1-3(7(19)15-11)4(8(20)16-12)2-6(18)14-10/h3-4H,1-2,9-12H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
NVJWHISUZXVWPC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CC(=O)NN)C(=O)NN)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,2,3,4-tetracarbohydrazide typically involves the reaction of butane-1,2,3,4-tetracarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid groups to carbohydrazide groups. The reaction can be represented as follows:
C8H10O8+4NH2NH2→C8H18N8O4+4H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Butane-1,2,3,4-tetracarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbohydrazide compounds.
Scientific Research Applications
Butane-1,2,3,4-tetracarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of butane-1,2,3,4-tetracarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Butane-1,2,3,4-tetracarboxylic Acid
Butane-1,2,3,4-tetracarboxylic acid (CAS 1703-58-8) serves as the parent compound for Butane-1,2,3,4-tetracarbohydrazide. Key differences include:
The hydrazide derivative exhibits enhanced nitrogen content (32.8% vs. 0% in the acid), making it more suitable for energetic materials .
Nitrogen-Rich Heterocycles: 1,2,4,5-Tetrazines
1,2,4,5-Tetrazines, synthesized from carbohydrazides or nitriles, share structural and functional similarities with this compound. Key comparisons include:
Tetrazines exhibit superior detonation performance (velocity: 8,900 m/s; pressure: 35 GPa) compared to carbohydrazides, which are less studied for energetic applications .
Coordination Compounds: Metal Complexes
Butane-1,2,3,4-tetracarboxylic acid forms stable transition metal complexes (e.g., Na₄C₈H₆O₈ with Cu²⁺ or Fe³⁺) . The hydrazide analog is expected to exhibit stronger coordination due to additional N-donor sites:
Functional Derivatives: Threitol and Halogenated Butanes
While structurally distinct, Threitol (butane-1,2,3,4-tetrol) and halogenated butanes highlight the impact of substituents on properties:
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